Chemical structure and properties of 2-(2,2,2-Trifluoroethyl)benzoic acid
Chemical structure and properties of 2-(2,2,2-Trifluoroethyl)benzoic acid
An In-depth Technical Guide to 2-(2,2,2-Trifluoroethyl)benzoic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(2,2,2-Trifluoroethyl)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The strategic placement of the trifluoroethyl group at the ortho-position of the benzoic acid scaffold imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a valuable building block in drug discovery. This document details the compound's chemical structure, properties, a validated synthesis protocol, spectroscopic characterization, and safety considerations. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this molecule in their work.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical compound is the foundation of reproducible science. The following table summarizes the key identifiers for 2-(2,2,2-Trifluoroethyl)benzoic acid.
| Identifier | Value | Source |
| IUPAC Name | 2-(2,2,2-trifluoroethyl)benzoic acid | [1] |
| CAS Number | 858847-76-4 | [1] |
| Molecular Formula | C₉H₇F₃O₂ | [1][2] |
| Molecular Weight | 204.15 g/mol | [1][2] |
| InChI Key | YMIWLXFZJJCFJH-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | O=C(O)C1=CC=CC=C1CC(F)(F)F | [1] |
Chemical Structure:
Figure 1: 2D structure of 2-(2,2,2-Trifluoroethyl)benzoic acid.
Physicochemical Properties
The introduction of the trifluoroethyl group significantly influences the molecule's properties compared to unsubstituted benzoic acid. These modifications are critical for applications in drug design, where lipophilicity and electronic effects govern a molecule's pharmacokinetic and pharmacodynamic profile.
| Property | Value | Significance in Application | Source |
| Purity | ≥95% - 98% | High purity is essential for reliable biological screening and reproducible synthetic outcomes. | [1][2] |
| LogP | 2.78 | Indicates moderate lipophilicity, which can enhance cell membrane permeability, a desirable trait for drug candidates. | [1] |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton allows for key interactions with biological targets like enzyme active sites. | [1] |
| Hydrogen Bond Acceptors | 2 | The carbonyl and hydroxyl oxygens can accept hydrogen bonds, contributing to binding affinity and solubility. | [1] |
| Fsp³ | 0.22 | The fraction of sp³ hybridized carbons indicates a degree of saturation, which can improve the compound's solubility and metabolic profile. | [1] |
Synthesis and Mechanistic Rationale
While multiple synthetic routes exist for fluorinated benzoic acids, a common and reliable approach involves the functionalization of a pre-existing benzoic acid derivative. A generalized, yet illustrative, protocol is detailed below. A patented method highlights the reaction of halobenzoic acids with 2,2,2-trifluoroethanol in the presence of a strong base and a copper-containing material as a viable pathway.[3]
Conceptual Synthesis Workflow
The following diagram outlines a logical workflow for the synthesis, purification, and verification of 2-(2,2,2-Trifluoroethyl)benzoic acid, starting from a suitable precursor like a halobenzoic acid.
Caption: A generalized workflow for the synthesis and validation of the target compound.
Detailed Experimental Protocol (Illustrative Example)
This protocol is a representative model based on established chemical principles for similar transformations. Researchers should consult specific literature for optimized conditions.
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add a suitable halobenzoic acid (e.g., 2-iodobenzoic acid) (1.0 eq.), a copper catalyst (e.g., CuI, 0.1 eq.), and a ligand (e.g., L-proline, 0.2 eq.).
-
Rationale (Expertise): The copper catalyst is essential for facilitating the cross-coupling reaction. The choice of ligand is critical to stabilize the copper center and promote the desired reactivity, preventing catalyst deactivation.
-
-
Addition of Reagents: Add a strong base (e.g., K₂CO₃, 2.0 eq.) and a suitable solvent (e.g., DMSO). To this suspension, add 2,2,2-trifluoroethanol (1.5 eq.).
-
Rationale (Expertise): A strong, non-nucleophilic base is required to deprotonate the alcohol, forming the trifluoroethoxide nucleophile. DMSO is often used as a solvent for copper-catalyzed reactions due to its high boiling point and ability to dissolve the various reagents.
-
-
Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 100-120 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up and Extraction: Upon completion, cool the mixture to room temperature. Acidify the solution with aqueous HCl (e.g., 2 M) to a pH of ~1.[4] This protonates the carboxylate salt to yield the desired carboxylic acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Rationale (Trustworthiness): The acidification step is a critical self-validating control. The desired product is an acid and will be insoluble in acidic aqueous solution but soluble in an organic solvent, allowing for its selective extraction away from inorganic salts.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[3]
Spectroscopic Characterization
Structural confirmation is paramount. The following data represent typical spectral characteristics for compounds with this scaffold.
| Spectroscopy | Key Features and Interpretation |
| ¹H NMR | Aromatic protons typically appear in the δ 7.0-8.0 ppm range. The methylene protons (-CH₂) adjacent to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |
| ¹⁹F NMR | A single signal, typically a triplet, is expected around δ -73 ppm, corresponding to the -CF₃ group, coupled to the adjacent methylene protons.[5] |
| ¹³C NMR | The spectrum will show distinct signals for the carboxylic carbon (~170 ppm), aromatic carbons (120-140 ppm), the methylene carbon (quartet due to C-F coupling), and the trifluoromethyl carbon (quartet, J≈277 Hz).[5] |
| Mass Spec (MS) | The molecular ion peak [M]+ or [M-H]- corresponding to the molecular weight (204.15) should be observed, confirming the compound's identity. |
| Infrared (IR) | A broad O-H stretch from the carboxylic acid will be prominent (~2500-3300 cm⁻¹). A sharp C=O stretch will appear around 1700 cm⁻¹. Strong C-F stretching bands will be visible in the 1100-1300 cm⁻¹ region. |
Applications in Research and Drug Development
The unique properties imparted by the trifluoromethyl group make 2-(trifluoromethyl)benzoic acid and its derivatives valuable in medicinal chemistry.[6]
-
Enhanced Lipophilicity: The CF₃ group is highly lipophilic, which can improve a drug molecule's ability to cross cellular membranes and the blood-brain barrier.[6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a CF₃ group can block sites on a molecule that are susceptible to metabolic degradation by enzymes (e.g., Cytochrome P450), thereby increasing the drug's half-life in the body.[6]
-
Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of the aromatic ring, potentially leading to stronger binding interactions with protein targets.
-
Building Block: It serves as a versatile intermediate for creating more complex molecules, such as enzyme inhibitors and receptor antagonists, for structure-activity relationship (SAR) studies.[6][7]
Safety and Handling
As a laboratory chemical, 2-(2,2,2-Trifluoroethyl)benzoic acid requires careful handling.
-
Hazard Classification: The compound is generally classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[8][9] Work should be conducted in a well-ventilated area or a chemical fume hood.[8][10]
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][11]
-
Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[9][11]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][11]
-
Ingestion: If swallowed, immediately call a poison center or doctor.[1]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
References
-
Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. [Link]
-
Benzoic acid, 2,2,2-trifluoroethyl ester Spectrum. SpectraBase. [Link]
- Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
-
The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
2-(Trifluoromethoxy)benzoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
2-(2,2,2-Trifluoroethylsulfonylamino)benzoic acid. PubChem, National Center for Biotechnology Information. [Link]
- Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
-
A facile 2,2,2-trifluoroethyl fatty acid ester synthesis with phenyl(2,2,2-trifluoroethyl)iodonium triflate at room temperature. Taylor & Francis Online. [Link]
-
PREPARATION OF ETHYLPHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER. Organic Syntheses. [Link]
-
Benzoic acid, 2-fluoro-. NIST WebBook. [Link]
-
2-(Trifluoromethyl)benzoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2-(2,2,2-Trifluoroethyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 3. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-(Trifluoromethyl)benzoic acid 98 433-97-6 [sigmaaldrich.com]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.com [fishersci.com]
